Bis(dimethylamino-2-propoxy)copper(II)
Description
Significance of Copper(II) Complexes in Modern Chemistry
Copper(II) complexes, which are coordination compounds featuring copper in the +2 oxidation state bonded to one or more ligands, have garnered substantial attention in contemporary chemistry. fiveable.mewisdomlib.org Their versatility stems from a range of accessible coordination geometries and redox properties, making them suitable for numerous applications. numberanalytics.com These complexes are integral to various fields, including materials science, catalysis, and bioinorganic chemistry. fiveable.menumberanalytics.com
In biological systems, copper(II) ions are essential cofactors for a multitude of enzymes crucial for processes like cellular respiration and protection against oxidative damage. fiveable.mefiveable.me The ability of copper(II) to participate in electron transfer reactions is fundamental to many metabolic functions. fiveable.me In materials science, copper(II) complexes are valuable as precursors for creating thin films and other materials with specific electronic and physical properties. americanelements.com Furthermore, their catalytic activity is widely exploited in organic synthesis to facilitate a variety of chemical transformations, including oxidation, reduction, and cross-coupling reactions. fiveable.menumberanalytics.comsamaterials.com The reactivity and stability of these complexes are heavily influenced by the nature of the ligands attached to the copper center. fiveable.menumberanalytics.com
Ligand Design Principles for Aminoalkoxide Complexes
The design of ligands is a critical aspect of tuning the properties of metal complexes for specific applications. wiley.com For copper(II) complexes, ligand design dictates crucial characteristics such as stability, solubility, volatility, and catalytic activity. numberanalytics.comyoutube.com Aminoalkoxides are a class of ligands that have proven particularly effective in stabilizing copper(II) ions and conferring desirable properties upon the resulting complexes. researchgate.netbohrium.com
Aminoalkoxide ligands, such as dimethylamino-2-propoxy, are typically bidentate, meaning they bind to the metal center through two donor atoms. In this case, the donor atoms are the nitrogen of the amino group and the oxygen of the alkoxide group. samaterials.comresearchgate.net This dual binding, known as chelation, forms a stable ring structure with the central copper atom. The formation of such chelate rings enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.
The coordination environment around the copper(II) ion in these complexes is a key determinant of their reactivity. nih.gov The geometry of copper(II) complexes is often subject to distortion due to the Jahn-Teller effect, which can influence their reactivity. fiveable.me In the case of Bis(dimethylamino-2-propoxy)copper(II), the two bidentate ligands create a specific coordination sphere around the copper(II) ion. samaterials.com X-ray diffraction studies of a similar complex, bis[2-(dimethylamino)ethanolato]copper(II), reveal a square planar geometry, which is common for four-coordinate Cu(II) complexes. bohrium.com This defined coordination environment is crucial for the compound's performance in applications like catalysis and thin-film deposition. samaterials.com
Steric Effects: The size and bulkiness of the alkyl groups create steric hindrance around the copper center. This can protect the metal ion from unwanted reactions, thereby increasing its stability. youtube.com For instance, the bulky dimethylamino groups in the dimethylamino-2-propoxy ligand contribute to the thermal stability of the Bis(dimethylamino-2-propoxy)copper(II) complex. This stability is a key factor in its suitability for processes like Chemical Vapor Deposition (CVD), which require volatile yet thermally robust precursors. bohrium.com
Electronic Effects: The electron-donating nature of the amino group and the alkoxide oxygen influences the electron density at the copper(II) center. The dimethylamino group, for example, is electron-donating, which helps to stabilize the copper(II) oxidation state. These electronic properties can affect the redox potential of the complex and its reactivity in catalytic cycles. numberanalytics.com
Rationale for Investigating Bis(dimethylamino-2-propoxy)copper(II) in Advanced Materials and Catalysis
The specific structural and chemical attributes of Bis(dimethylamino-2-propoxy)copper(II) make it a compound of significant interest for specialized applications. ereztech.com The primary rationale for its investigation lies in its utility as a precursor for the deposition of copper-containing thin films and its effectiveness as a catalyst in organic synthesis. samaterials.comereztech.com
As a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), this compound is valued for its high thermal stability and volatility. chemicalbook.com It can be used to prepare thin films of copper, copper(I) oxide (Cu₂O), or copper(II) sulfide (B99878) for electronic applications at relatively low temperatures. chemicalbook.com For example, Cu₂O thin films have been grown using this precursor with water as a co-reactant at temperatures between 110 and 175 °C. researchgate.netrsc.org The use of this compound can lead to high-purity films with low carbon contamination compared to other precursors.
In catalysis, Bis(dimethylamino-2-propoxy)copper(II) is employed in a range of organic reactions, including cross-coupling and polymerization reactions. samaterials.comereztech.com The lability of its ligands is believed to promote the coordination of substrates, enhancing its catalytic activity compared to complexes with more tightly bound ligands like β-diketonates. Its well-defined structure also makes it a valuable tool for studying reaction mechanisms and developing new catalytic systems. samaterials.com
Overview of Research Scope and Methodological Approaches
Research on Bis(dimethylamino-2-propoxy)copper(II) encompasses its synthesis, characterization, and application. A common synthetic method involves the reaction of a copper(II) precursor, such as copper(II) methoxide (B1231860), with 1-(dimethylamino)-2-propanol in an anhydrous solvent. bohrium.com
A variety of analytical techniques are employed to characterize the compound and understand its properties:
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and coordination geometry. bohrium.com
Spectroscopic Characterization: Techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are used to confirm the coordination of the ligands. Key spectroscopic markers include a broad UV-Vis absorption band around 600–650 nm, characteristic of d-d transitions in copper(II) complexes, and FTIR peaks corresponding to C-O and N-CH₃ vibrations.
Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the compound's volatility and thermal decomposition temperature, which are critical parameters for its use in CVD and ALD. bohrium.comchemicalbook.com The decomposition temperature is reported to be around 185-188°C. chemicalbook.com
Application-Specific Studies: The performance of the compound as a precursor is evaluated by depositing thin films and analyzing their composition, purity, and morphology using techniques like X-ray Photoelectron Spectroscopy (XPS) and Quartz Crystal Microbalance (QCM). researchgate.net Its catalytic efficacy is tested in specific organic reactions, with product yields and selectivity being the key metrics. samaterials.com
Due to its sensitivity to air and moisture, handling and storage of this compound require inert atmosphere conditions, such as using a Schlenk line or glovebox. ereztech.com
Structure
2D Structure
Properties
CAS No. |
185827-91-2 |
|---|---|
Molecular Formula |
C10H26CuN2O2+2 |
Molecular Weight |
269.87 g/mol |
IUPAC Name |
copper bis(1-(dimethylamino)propan-2-ol) |
InChI |
InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;/q;;+2 |
InChI Key |
DMVVGZLAQBSSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Bis Dimethylamino 2 Propoxy Copper Ii
Ligand Precursor Synthesis: 1-Dimethylamino-2-propanol (B140979)
The synthesis of the amino alcohol ligand, 1-Dimethylamino-2-propanol, is a critical preliminary step. wikipedia.org This compound, with the chemical formula CH₃CH(OH)CH₂N(CH₃)₂, serves as the chelating agent for the copper(II) ion. sigmaaldrich.commerckmillipore.com Several synthetic pathways are available for its preparation, each with distinct advantages and applications.
Direct Amination Approaches
Direct amination, specifically reductive amination, provides a versatile method for synthesizing amines. libretexts.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com In the context of synthesizing 1-Dimethylamino-2-propanol, this would typically involve the reaction of a suitable keto-aldehyde or hydroxyketone with dimethylamine (B145610), followed by reduction. The reaction is often performed as a one-pot procedure using a mild reducing agent that does not reduce the initial carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comsigmaaldrich.com The general principle of reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad applicability. sigmaaldrich.com
Alkylation of Dimethylamine with Epoxides
A widely utilized and direct method for the synthesis of 1-Dimethylamino-2-propanol is the reaction between propylene (B89431) oxide and dimethylamine. This reaction is a classic example of the ring-opening of an epoxide by a nucleophile. The nitrogen atom of dimethylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of the amino alcohol. The reaction typically favors the attack at the less sterically hindered carbon of the epoxide, leading to the desired 1-dimethylamino-2-propanol isomer.
Table 1: Synthesis of 1-Dimethylamino-2-propanol via Epoxide Alkylation
| Reactants | Product | Key Features |
|---|---|---|
| Propylene Oxide | 1-Dimethylamino-2-propanol | Direct, efficient nucleophilic ring-opening reaction. |
Reduction of Corresponding Amides or Nitriles
Amines can also be effectively prepared through the reduction of nitrogen-containing functional groups such as amides and nitriles. libretexts.org To synthesize 1-Dimethylamino-2-propanol via this route, a precursor containing the requisite carbon skeleton and a nitrile or amide group would be necessary. For instance, a suitable nitrile precursor could be converted to the primary amine through reduction, followed by subsequent N-alkylation to introduce the two methyl groups. Alternatively, a pre-formed amide could be reduced directly to the amine. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is typically required for the reduction of amides and nitriles to amines. libretexts.org This two-step sequence, involving SN2 displacement with a cyanide ion followed by reduction, results in a primary amine with an additional carbon atom. libretexts.org
Rational Design of Synthetic Routes to Bis(dimethylamino-2-propoxy)copper(II)
The synthesis of the target compound, Bis(dimethylamino-2-propoxy)copper(II), is achieved by reacting the 1-Dimethylamino-2-propanol ligand with a suitable copper(II) source. This coordination complex, with the chemical formula Cu(C₅H₁₂NO)₂, features a central copper(II) ion bonded to two deprotonated dimethylamino-2-propoxy ligands. samaterials.comereztech.com The compound is a violet crystalline solid known for its air and moisture sensitivity. ereztech.com
Ligand Substitution Reactions Involving Copper Precursors (e.g., Cu(OMe)₂, CuCl₂)
The most common and effective method for synthesizing Bis(dimethylamino-2-propoxy)copper(II) is through a ligand substitution or exchange reaction. In this process, the ligands on a starting copper(II) precursor are displaced by the 1-Dimethylamino-2-propanol ligand. The amino alcohol acts as a bidentate ligand, coordinating to the copper ion through both the nitrogen and the deprotonated oxygen atoms.
A frequently documented precursor is copper(II) methoxide (B1231860), Cu(OMe)₂. The reaction involves mixing Cu(OMe)₂ with two equivalents of 1-Dimethylamino-2-propanol. The methoxide ligands are replaced by the dimethylamino-2-propoxy ligands, and methanol (B129727) is formed as a byproduct.
Another viable precursor is copper(II) chloride (CuCl₂). In this case, the reaction with 1-Dimethylamino-2-propanol would also require the presence of a base to deprotonate the hydroxyl group of the ligand, facilitating coordination to the copper center and neutralizing the HCl generated during the reaction.
Table 2: Precursors for Ligand Substitution Synthesis
| Copper Precursor | Ligand | Key Features of Reaction |
|---|---|---|
| Copper(II) methoxide (Cu(OMe)₂) | 1-Dimethylamino-2-propanol | Direct ligand exchange with methanol as a byproduct. |
Controlled Reaction Conditions and Solvent Systems (e.g., Toluene (B28343), THF, Methanol)
The synthesis of Bis(dimethylamino-2-propoxy)copper(II) necessitates carefully controlled reaction conditions due to the compound's sensitivity to air and moisture. ereztech.com Reactions are typically carried out under an inert atmosphere, such as argon or nitrogen, using Schlenk line techniques or in a glovebox to prevent decomposition of the product.
The choice of solvent is crucial for ensuring a successful reaction. Solvents like toluene, tetrahydrofuran (B95107) (THF), and methanol are commonly employed.
Toluene : As a non-coordinating, non-polar solvent, toluene is often used in ligand exchange reactions. Studies on similar copper(II) chelate complexes have investigated ligand exchange kinetics in toluene, highlighting its utility in such systems.
Tetrahydrofuran (THF) : THF is a polar aprotic solvent that can help to solubilize the reactants and is generally compatible with organometallic reagents.
Methanol : Methanol can be used as a solvent, particularly in reactions involving copper(II) methoxide, as it is also a byproduct of the reaction. It is a polar protic solvent that can readily dissolve the amino alcohol ligand.
The reaction temperature and time are also critical parameters that must be optimized to achieve high yields and purity of the final Bis(dimethylamino-2-propoxy)copper(II) complex.
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Bis(dimethylamino-2-propoxy)copper(II) | Cu(C₅H₁₂NO)₂ | Final Product samaterials.comereztech.com |
| 1-Dimethylamino-2-propanol | C₅H₁₃NO | Ligand Precursor sigmaaldrich.comchemicalbook.com |
| Dimethylamine | (CH₃)₂NH | Reactant for Ligand Synthesis |
| Propylene Oxide | C₃H₆O | Reactant for Ligand Synthesis |
| Copper(II) methoxide | Cu(OCH₃)₂ | Copper Precursor for Final Product |
| Copper(II) chloride | CuCl₂ | Copper Precursor for Final Product |
| Lithium aluminum hydride | LiAlH₄ | Reducing Agent libretexts.org |
| Sodium cyanoborohydride | NaBH₃CN | Reducing Agent sigmaaldrich.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent libretexts.org |
| Toluene | C₇H₈ | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent |
Byproduct Management and Purification Techniques
The synthesis of Bis(dimethylamino-2-propoxy)copper(II), particularly through the cost-effective metathesis pathway involving a copper(II) salt like copper(II) chloride and the sodium salt of 1-(dimethylamino)-2-propanol, necessitates robust byproduct management and purification protocols. The primary byproduct of this reaction is sodium chloride (NaCl), the removal of which is crucial for obtaining a high-purity final product. Given the air- and moisture-sensitive nature of the target compound, these procedures must be conducted under an inert atmosphere, typically using a Schlenk line or within a glovebox. ereztech.com
Filtration: The initial step in byproduct removal is the filtration of the reaction mixture to separate the insoluble NaCl from the solution containing the desired copper complex. This is not a simple benchtop filtration. Instead, specialized inert atmosphere filtration techniques, such as cannula filtration or the use of a Schlenk filter, are employed. lehigh.edupitt.eduschlenklinesurvivalguide.comlibretexts.org A Schlenk filter is a piece of glassware with a fritted glass disc that allows for the transfer of the reaction slurry and subsequent filtration under a positive pressure of inert gas, preventing any exposure to air. pitt.edu
To ensure the complete removal of NaCl, the isolated crude solid is typically washed. The choice of washing solvent is critical; it must be a solvent in which NaCl is insoluble but the Bis(dimethylamino-2-propoxy)copper(II) complex has minimal solubility to prevent product loss. Non-polar solvents like hexane (B92381) are often suitable for this purpose. The washing is performed by suspending the solid in the chosen solvent and then refiltering, a process that may be repeated to enhance purity.
Sublimation: For achieving the highest purity (>99%), sublimation is the preferred technique. This process involves heating the crude product under high vacuum. The Bis(dimethylamino-2-propoxy)copper(II) transitions directly from a solid to a gaseous state and then crystallizes on a cold surface, leaving non-volatile impurities behind. bohrium.com This method is not only effective for purification but can also yield crystalline material. bohrium.com The precise conditions for sublimation are critical for successful purification and are detailed in the table below.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Pressure | 0.1–1 mmHg |
Controlled Crystallization Techniques for Single Crystal Growth
The successful determination of the molecular structure of Bis(dimethylamino-2-propoxy)copper(II) by single-crystal X-ray diffraction necessitates the growth of well-ordered, single crystals of sufficient size and quality. bohrium.com The compound is known to form dark purple crystals. ereztech.com Growing single crystals of air-sensitive compounds requires careful control over the crystallization conditions and is typically performed in a sealed apparatus under an inert atmosphere. schlenklinesurvivalguide.com Common techniques that can be adapted for this purpose include slow evaporation and vapor diffusion. umass.eduunifr.chresearchgate.netresearchgate.net
Slow Evaporation: This technique involves dissolving the purified compound in a suitable solvent to create a near-saturated solution. umass.edu The solvent is then allowed to evaporate slowly over a period of hours to weeks. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and subsequent crystal growth. umass.edu The rate of evaporation is a critical parameter and can be controlled by the size of the opening of the crystallization vessel. umass.edu For air-sensitive compounds, this is typically done in a Schlenk flask or a vial inside a larger, sealed container within a glovebox. The choice of solvent is crucial; it should be one in which the compound is moderately soluble. umass.edu
Vapor Diffusion: This is often the preferred method for growing high-quality single crystals from small amounts of material. unifr.ch In this technique, the compound is dissolved in a "good" solvent in which it is readily soluble. This solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a "poor" or "anti-solvent," which is a volatile solvent in which the compound is insoluble. unifr.chresearchgate.net The two solvents must be miscible. schlenklinesurvivalguide.com The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually decreasing its solubility. unifr.ch This slow change in solubility promotes the formation of well-ordered crystals. Common solvent/antisolvent combinations for organometallic compounds often involve a more polar solvent to dissolve the compound and a non-polar solvent as the precipitant. researchgate.net For instance, a solution of a copper complex in a solvent like pyridine (B92270) or dimethylformamide (DMF) could be subjected to vapor diffusion with an antisolvent such as diethyl ether or hexane. researchgate.net
The table below outlines potential solvent systems for the crystallization of Bis(dimethylamino-2-propoxy)copper(II) based on general principles for copper(II) complexes.
| Crystallization Technique | Solvent (Good) | Antisolvent (Poor) | Source |
|---|---|---|---|
| Vapor Diffusion | Pyridine | Diethyl ether | researchgate.net |
| Vapor Diffusion | Dimethylformamide (DMF) / Methanol mixture | Not specified | researchgate.net |
| Slow Evaporation | Ethanol | Not applicable | sphinxsai.com |
| Recrystallization | Hexane | Not applicable |
The successful application of these techniques has enabled the structural elucidation of Bis(dimethylamino-2-propoxy)copper(II), revealing a distorted square-planar geometry around the copper(II) center.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Vibrational Spectroscopy for Ligand-Metal Coordination Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the coordination of the dimethylamino-2-propoxy ligands to the copper(II) center. Analysis of the vibrational modes, particularly in the low-frequency region, allows for the direct observation of metal-ligand stretching frequencies, confirming the formation of the complex.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the coordination of the amino alcohol ligand to the copper(II) ion. The deprotonation of the hydroxyl group of the 1-dimethylamino-2-propanol (B140979) ligand and subsequent coordination of the oxygen atom to the copper center results in the disappearance of the broad O-H stretching vibration, which is typically observed in the spectrum of the free ligand.
Key diagnostic peaks in the FT-IR spectrum of Bis(dimethylamino-2-propoxy)copper(II) include those corresponding to the C-O and N-CH₃ vibrations. A significant band observed around 1100 cm⁻¹ is attributed to the C-O stretching mode, while vibrations associated with the N-CH₃ groups are found near 2800 cm⁻¹.
The most direct evidence for the formation of the copper-ligand bonds comes from the far-infrared region of the spectrum, where the metal-oxygen (ν(Cu-O)) and metal-nitrogen (ν(Cu-N)) stretching vibrations are observed. For many copper(II) complexes with amino acids and similar ligands, these bands appear below 500 cm⁻¹. libretexts.orgresearchgate.net Specifically, the ν(Cu-O) stretching vibrations in copper(II) oxide (CuO) are found in the range of 430-592 cm⁻¹. researchgate.net The ν(Cu-N) stretching modes are typically observed at slightly higher frequencies than the ν(Cu-O) modes due to the lighter mass of nitrogen compared to oxygen. libretexts.org The presence of these distinct low-frequency bands provides definitive confirmation of the coordination of both the oxygen and nitrogen atoms of the dimethylamino-2-propoxy ligand to the copper(II) center.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |
| ν(N-CH₃) | ~2800 | Confirms the presence of the dimethylamino group. |
| ν(C-O) | ~1100 | Indicates the carbon-oxygen bond of the propoxy backbone. |
| ν(Cu-O) | 430 - 592 | Direct evidence of copper-oxygen bond formation. researchgate.net |
| ν(Cu-N) | > 500 | Direct evidence of copper-nitrogen bond formation. libretexts.org |
Raman spectroscopy offers a complementary vibrational technique to FT-IR for studying Bis(dimethylamino-2-propoxy)copper(II). While specific Raman studies on this exact compound are not extensively documented in the literature, the principles of Raman spectroscopy are highly applicable. For centrosymmetric molecules, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). In cases where the complex lacks a center of inversion, as is likely for Bis(dimethylamino-2-propoxy)copper(II) depending on its precise solid-state geometry, some vibrations may be active in both IR and Raman spectra.
For similar copper(II) complexes, such as those with L-asparagine and L-glutamine, both IR and Raman spectroscopy have been used to analyze the coordination of the carboxylate and amide groups. nih.gov In the context of Bis(dimethylamino-2-propoxy)copper(II), Raman spectroscopy would be particularly useful for identifying the symmetric metal-ligand stretching vibrations. For instance, in a trans-D₂h geometry, the symmetric Cu-N and Cu-O stretching modes would be Raman active but IR inactive. libretexts.org This technique can also be employed to study the formation of related copper complexes in solution and on surfaces. For example, surface-enhanced Raman spectroscopy (SERS) has been used to monitor the interaction of copper(II) ions with glycine (B1666218) on gold nanoparticles, detecting the formation of new species through their unique vibrational signatures. mdpi.com
Electronic Spectroscopy for d-Orbital Transitions and Ligand Field Analysis
Electronic spectroscopy provides critical insights into the electronic structure of the d-orbitals of the copper(II) ion and the nature of the ligand field environment created by the coordinating atoms.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing copper(II) complexes. Bis(dimethylamino-2-propoxy)copper(II), a d⁹ complex, typically exhibits a broad and weak absorption band in the visible region of the spectrum, which is characteristic of d-d electronic transitions. This band arises from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the ligand field. For this complex, the broad absorption band is observed in the range of 600–650 nm. The position and intensity of this band are sensitive to the coordination geometry around the copper(II) ion. For many square planar or distorted octahedral copper(II) complexes, this band is typically found between 500 and 800 nm and can often be resolved into multiple overlapping transitions through techniques like Gaussian deconvolution. researchgate.netrsc.org These transitions correspond to excitations from the ground state to various excited states, providing information about the splitting of the d-orbitals.
| Spectroscopic Feature | Wavelength Range (nm) | Associated Transition |
| Broad Absorption Band | 600 - 650 | d-d transitions |
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species like copper(II) complexes. mdpi.comsci-hub.se As a d⁹ system with one unpaired electron, Bis(dimethylamino-2-propoxy)copper(II) is EPR active. The EPR spectrum provides detailed information about the electronic ground state and the geometry of the copper(II) center.
For copper(II) complexes in a square planar or elongated octahedral geometry, the unpaired electron resides in the d(x²-y²) orbital. sci-hub.se This results in an axial EPR spectrum characterized by two principal g-values: g∥ and g⊥, with the relationship g∥ > g⊥ > 2.0023 (the g-value for a free electron). sci-hub.se The g-values are sensitive to the nature of the ligands and the Cu-ligand bond lengths. mdpi.com The spectrum also often exhibits hyperfine coupling to the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), which splits the g∥ signal into four lines. Further superhyperfine coupling to ligand atoms with nuclear spin, such as ¹⁴N (I = 1), can provide direct evidence of the coordinating atoms. nih.gov
For a typical square planar copper(II) complex with N and O donor ligands, the EPR parameters are expected to be in the range of g∥ ≈ 2.2-2.3 and g⊥ ≈ 2.05-2.07. libretexts.orgresearchgate.net The magnitude of the g∥ value and the parallel hyperfine coupling constant (A∥) can be used to assess the degree of covalent character in the metal-ligand bonds.
| EPR Parameter | Typical Value for Square Planar Cu(II) | Information Provided |
| g∥ | ~2.2 - 2.3 | Electronic ground state, geometry libretexts.orgresearchgate.net |
| g⊥ | ~2.05 - 2.07 | Electronic ground state, geometry libretexts.orgresearchgate.net |
| A∥ (G) | ~150 - 200 | Covalency of metal-ligand bond libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Protons in Paramagnetic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules presents unique challenges and opportunities. The presence of the unpaired electron in the copper(II) center of Bis(dimethylamino-2-propoxy)copper(II) has a profound effect on the NMR spectrum of the ligand protons. researchgate.net The paramagnetic center induces large shifts (paramagnetic shifts) and significant broadening of the NMR signals. researchgate.netnih.gov The magnitude of this effect is dependent on the distance of the protons from the copper(II) ion, following a 1/r⁶ relationship for the broadening. researchgate.net
Consequently, protons closer to the copper center experience severe broadening and may become undetectable. iupac.org However, the paramagnetic shifts, which can be both through-bond (contact) and through-space (pseudocontact), provide valuable structural information. While obtaining well-resolved spectra can be difficult, specialized NMR techniques and computational methods can be employed to assign the shifted and broadened resonances. nih.govrsc.orgrsc.org These studies can reveal details about the solid-state structure and the spin density distribution within the molecule. nih.gov For instance, in other paramagnetic copper(II) complexes, 2D NMR experiments like ¹H-¹³C HETCOR have been used to establish connectivity despite the paramagnetic effects. rsc.org
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry serves as a critical tool for confirming the molecular weight and probing the gas-phase chemistry of metal complexes like Bis(dimethylamino-2-propoxy)copper(II). Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are instrumental in this characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing thermally sensitive and non-volatile coordination compounds. While specific ESI-MS spectral data for Bis(dimethylamino-2-propoxy)copper(II) is not extensively detailed in the reviewed literature, the technique has been successfully applied to study its chemical analogs and related copper(II) complexes. researchgate.netnih.gov For instance, ESI-MS has been used to monitor the formation of analogous copper precursors and to analyze their gas-phase decomposition pathways, which is crucial for understanding their behavior in deposition processes. researchgate.net In studies of other Cu(II) complexes, ESI-MS provides definitive evidence for the molecular ion, often showing characteristic isotope patterns for copper, and helps in identifying species present in solution. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique for the characterization of metal complexes. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact molecule. This method is particularly useful for obtaining the molecular weight of relatively non-polar, neutral complexes that can be challenging to analyze by ESI-MS. While literature specifically mentioning Bis(dimethylamino-2-propoxy)copper(II) indicates that MALDI-TOF analysis has been performed, detailed spectra and fragmentation patterns for this specific compound are not publicly available in the surveyed research. pubcompare.ai
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on the coordination environment, bond lengths, and angles of Bis(dimethylamino-2-propoxy)copper(II).
Single Crystal X-ray Diffraction Methodology for Coordination Geometry and Bond Lengths
Single crystal X-ray diffraction analysis of Bis(dimethylamino-2-propoxy)copper(II) reveals a monomeric complex where the central copper(II) ion is coordinated by two bidentate dimethylamino-2-propoxy ligands. researchgate.net The copper center adopts a distorted square-planar geometry. pubcompare.ai Each ligand coordinates to the copper ion through one nitrogen atom and one oxygen atom.
The detailed structural parameters, including key bond lengths and angles, have been determined through these studies. The geometry is slightly distorted from a perfect square plane, a common feature for such complexes.
| Parameter | Value | Reference |
|---|---|---|
| Cu–O Bond Length | 1.92–1.95 Å | pubcompare.ai |
| Cu–N Bond Length | Not Specified | |
| O-Cu-O Angle | 180° (due to inversion center) | researchgate.net |
| N-Cu-N Angle | 180° (due to inversion center) | researchgate.net |
This structural information is foundational for understanding the compound's reactivity and its suitability as a precursor for deposition techniques. The specific coordination environment influences its volatility and decomposition mechanisms.
Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification in Deposited Films
Powder X-ray Diffraction (PXRD) is an essential technique for assessing the bulk purity of the synthesized Bis(dimethylamino-2-propoxy)copper(II) powder and for identifying the crystalline phases of thin films deposited using this precursor. For instance, when this compound is used to deposit copper onto a substrate like the metal-organic framework (MOF) NU-1000, PXRD is employed to confirm that the underlying support structure remains crystalline and has not been rendered amorphous during the deposition process. nih.gov
Furthermore, PXRD is crucial for characterizing the resulting films. Studies show that after a reduction treatment (e.g., with hydrogen), characteristic diffraction peaks of metallic copper appear, confirming the successful formation of the desired material. researchgate.net In the context of atomic layer deposition (ALD), where Bis(dimethylamino-2-propoxy)copper(II) is a key precursor, PXRD analysis confirms the crystalline nature of the deposited copper or copper oxide films. For example, when used with ozone as a co-reactant, the resulting films are identified as CuO. When used to create catalysts, initial PXRD scans may show that the copper species are so highly dispersed that they are below the limit of detection, a state that changes after thermal treatment causes nanoparticle formation.
Thermal Analysis Techniques for Decomposition Pathway Investigation (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the volatility and thermal stability of Bis(dimethylamino-2-propoxy)copper(II), which are key properties for its application in Chemical Vapor Deposition (CVD) and ALD.
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and evaporation temperatures. For Bis(dimethylamino-2-propoxy)copper(II), TGA shows that the compound is volatile and undergoes a clean, single-step evaporation process. researchgate.net This high volatility and thermal stability make it an attractive precursor for vapor deposition processes. researchgate.net The analysis, often conducted under an inert atmosphere like argon, helps determine the temperature window for its use as a precursor, balancing sufficient vapor pressure with the avoidance of premature thermal decomposition. researchgate.net
Comparative TGA studies with fluorinated analogues have been performed to understand how ligand structure affects volatility and stability. researchgate.net
| Property | Value | Reference |
|---|---|---|
| TGA Onset Temperature | ~150 °C | |
| TGA 50% Mass Loss (T50%) | 208 °C | |
| TGA Residual Mass (%) | 2.8% | |
| Sublimation Temperature | Not Specified | |
| Melting Point | ~198 °C | pubcompare.ai |
The data from TGA is essential for optimizing ALD and CVD process parameters, such as the precursor delivery temperature, to ensure efficient and controlled film growth. The clean decomposition pathway suggested by the low residual mass is advantageous for depositing high-purity copper-containing films. researchgate.net
Computational Chemistry and Theoretical Modeling of Bis Dimethylamino 2 Propoxy Copper Ii
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it well-suited for studying transition metal complexes like Bis(dimethylamino-2-propoxy)copper(II). DFT calculations are instrumental in determining the ground-state electronic structure and optimizing the molecular geometry of the complex.
Electronic Structure: The Cu(II) center has a d⁹ electron configuration, resulting in an open-shell doublet ground state, which requires spin-unrestricted DFT calculations for an accurate description. The electronic structure analysis reveals the nature of the frontier molecular orbitals. The singly occupied molecular orbital (SOMO) is typically of significant interest as it governs the complex's reactivity and magnetic properties. For a square-planar or tetragonally distorted octahedral geometry, common for Cu(II) complexes, the SOMO is expected to have a high degree of d(x²-y²) character, localized on the copper atom and directed towards the coordinating ligands. mdpi.com
Theoretical studies on the surface reactions of Bis(dimethylamino-2-propoxy)copper(II) in ALD processes indicate that the dmap ligands tend to remain intact, fragmenting from the copper center through the breaking of the Cu-O bonds. researchgate.net
A summary of typical bond lengths for related copper(II) complexes with N,O-donor ligands is presented below.
| Bond Type | Typical Bond Length (Å) |
| Cu-O (equatorial) | 1.90 - 2.00 |
| Cu-N (equatorial) | 1.95 - 2.05 |
| Cu-O (axial) | 2.20 - 2.50 |
This table is generated based on typical values for related Cu(II) complexes and is for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of Bis(dimethylamino-2-propoxy)copper(II) in the gas phase or in solution, which is crucial for understanding its transport properties in CVD/ALD processes and its interactions in a catalytic cycle.
An MD simulation would typically involve:
Defining a force field that describes the potential energy of the system as a function of the atomic coordinates.
Solving Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities.
Analyzing this trajectory to extract macroscopic and microscopic properties.
For Bis(dimethylamino-2-propoxy)copper(II), MD simulations could be used to study ligand flexibility, conformational changes, and the interaction with solvent molecules or surfaces. While MD simulations of copper-containing systems like bulk copper and copper-protein complexes have been reported, specific MD studies focusing on Bis(dimethylamino-2-propoxy)copper(II) are not widely available in the scientific literature. nih.govresearchgate.net
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be correlated with experimental spectra to validate the theoretical model and aid in spectral interpretation.
EPR Parameters: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. DFT calculations can predict the g-tensor and the hyperfine coupling constant (A-tensor) for the copper nucleus. mdpi.comnih.govresearchgate.net For Cu(II) complexes, these parameters are sensitive to the coordination environment. A typical powder EPR spectrum for an axially elongated copper complex would show g|| > g⊥ and A|| > A⊥. ethz.ch The calculated EPR parameters for a proposed structure of Bis(dimethylamino-2-propoxy)copper(II) can be compared with experimental EPR data to confirm its geometry and electronic structure. Protocols for the accurate calculation of Cu(II) EPR parameters often suggest using hybrid functionals like B3LYP for the A-tensor and PBE0 for the g-tensor. mdpi.com
UV-Vis Transitions: The purple color of Bis(dimethylamino-2-propoxy)copper(II) is due to electronic transitions in the visible region of the electromagnetic spectrum. Experimental data indicates a broad absorption band around 600–650 nm, which is characteristic of d-d transitions in Cu(II) complexes. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comjocpr.com By comparing the calculated spectrum with the experimental one, the nature of the electronic transitions (e.g., d-d transitions, ligand-to-metal charge transfer) can be assigned.
| Spectroscopic Parameter | Typical Experimental Value (for related Cu(II) complexes) | Computational Method |
| g | ||
| g⊥ | 2.0 - 2.1 | DFT |
| A | (⁶³Cu) | |
| λmax (d-d transition) | 550 - 800 nm | TD-DFT |
This table presents typical ranges for related Cu(II) complexes and is for illustrative purposes.
Theoretical Insights into Magnetic Exchange Interactions in Oligomeric/Polymeric Structures
While Bis(dimethylamino-2-propoxy)copper(II) is a monomeric complex, it can potentially form dimeric or polymeric structures through bridging ligands, especially in the solid state or in concentrated solutions. In such cases, magnetic exchange interactions can occur between the paramagnetic Cu(II) centers. Theoretical calculations, particularly DFT using a broken-symmetry approach, are crucial for understanding and quantifying these interactions. acs.orgdntb.gov.uamdpi.com
The magnetic coupling constant, J, determines whether the interaction is ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). For alkoxo-bridged dinuclear copper(II) complexes, the sign and magnitude of J are strongly correlated with structural parameters like the Cu-O-Cu bridging angle. acs.orgijcce.ac.ir Generally, a larger Cu-O-Cu angle leads to a stronger antiferromagnetic coupling. Theoretical models can predict the value of J for a given geometry, providing insights into the magneto-structural correlations.
In a study of a 1D coordination polymer formed using Bis(dimethylamino-2-propoxy)copper(II) as a precursor, DFT calculations showed that an antiferromagnetic configuration between the Cu(II) centers is energetically favored. aalto.fi
Ligand Field Theory Applications for d-Orbital Splitting Analysis
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectra of transition metal complexes by considering the effect of the ligands on the energies of the metal d-orbitals. acs.orgscribd.comdiva-portal.org For a Cu(II) ion in a given coordination geometry, LFT describes the splitting of the five d-orbitals into different energy levels.
The ligands in Bis(dimethylamino-2-propoxy)copper(II) are N,O-donors. According to the spectrochemical series, N-donor ligands generally produce a stronger ligand field than O-donor ligands. scribd.com The energy of the d-d transitions observed in the UV-Vis spectrum corresponds to the energy difference between the split d-orbitals. By analyzing the experimental spectrum, one can extract the ligand field splitting parameters.
Computational methods can complement LFT by providing a quantitative picture of the d-orbital energies. DFT calculations can directly yield the energies and compositions of the molecular orbitals with d-character, allowing for a detailed analysis of the d-orbital splitting pattern and its relation to the coordination geometry of the complex. This analysis helps in interpreting the electronic spectrum and understanding the factors that determine the stability and reactivity of the complex.
Reactivity, Reaction Mechanisms, and Coordination Chemistry of Bis Dimethylamino 2 Propoxy Copper Ii
Ligand Exchange and Substitution Reactions
The synthesis and reactivity of Bis(dimethylamino-2-propoxy)copper(II) are heavily characterized by ligand exchange and substitution processes. The most common synthesis route involves the reaction of a copper(II) precursor, such as copper(II) methoxide (B1231860), with two equivalents of the ligand, 1-dimethylamino-2-propanol (B140979), in an anhydrous organic solvent. This reaction proceeds via a classic ligand substitution mechanism where the aminoalkoxide ligand displaces the methoxide groups, forming the stable chelated product and methanol (B129727) as a byproduct.
The general reactivity of the complex allows for the dimethylamino-2-propoxy ligands to be substituted by other suitable ligands, demonstrating its utility as a versatile copper source in synthetic chemistry. The lability of its ligands is a key feature, influencing its catalytic performance by facilitating the coordination of substrates. This increased reactivity contrasts with more inert copper complexes, such as those with β-diketonate ligands.
Redox Behavior and Electrochemistry (e.g., Cyclic Voltammetry)
The redox chemistry of Bis(dimethylamino-2-propoxy)copper(II) is centered on the accessible Cu(II)/Cu(I) redox couple. The compound can be chemically reduced to metallic copper by various reducing agents or oxidized under specific conditions to form copper oxides. While detailed electrochemical studies such as cyclic voltammetry specifically for Bis(dimethylamino-2-propoxy)copper(II) are not extensively reported in the surveyed literature, the behavior of analogous copper(II) complexes provides significant insight.
Cyclic voltammetry studies on various copper complexes used in catalysis, such as Atom Transfer Radical Polymerization (ATRP), reveal that the half-wave potential (E½) for the Cu(II)/Cu(I) couple is highly dependent on the nature of the coordinating ligands and the counter-ions present. cmu.edu For instance, the number of coordination sites and the type of donor atom (e.g., nitrogen vs. oxygen) significantly influence the redox potential. cmu.eduresearchgate.net Generally, the reduction of Cu(II) to Cu(I) in related complexes can be a quasi-reversible or irreversible process. cmu.edu The electronic properties of the ligands, such as the donor ability of substituents, can stabilize different oxidation states and modulate the redox potentials. researchgate.net
| Complex (Catalyst System) | E½ (V vs. SCE) | Reference |
|---|---|---|
| CuCl/2bpy | -0.032 | cmu.edu |
| CuBr/2bpy | -0.094 | cmu.edu |
| CuCl/PMDETA | -0.370 | cmu.edu |
| CuBr/PMDETA | -0.252 | cmu.edu |
| CuCl/TPMA | -0.340 | cmu.edu |
| CuBr/TPMA | -0.180 | cmu.edu |
Hydrolytic Stability and Degradation Pathways (e.g., Air and Moisture Sensitivity)
A defining characteristic of Bis(dimethylamino-2-propoxy)copper(II) is its sensitivity to air and moisture. ereztech.com This necessitates handling and storage under inert atmospheric conditions, such as in a glovebox or using Schlenk line techniques with an argon atmosphere, to prevent degradation.
The hydrolytic instability is exploited in certain applications. In Atomic Layer Deposition (ALD), the compound is used as a precursor with water as a co-reactant to deposit thin films of copper(I) oxide (Cu₂O). This process involves the controlled reaction of the precursor with water vapor at temperatures between 110 and 175°C, leading to the reduction of the Cu(II) center and the formation of the Cu(I) oxide film. Another identified degradation route is thermal decomposition. The compound has a decomposition temperature of approximately 185-188°C and can be thermally reduced to pure metallic copper. chemicalbook.com
Formation of Oligomeric or Polymeric Structures: Self-Assembly Mechanisms
While the steric bulk of the dimethylamino-2-propoxy ligand tends to stabilize the monomeric form of the title compound, related copper(II) aminoalkoxide systems are known to form a variety of oligomeric and polymeric structures through self-assembly.
The propensity for copper(II) alkoxides to form bridged structures is well-documented. For complexes with amino alcohol ligands, this often leads to the formation of alkoxido-bridged dimers. A relevant example includes a binuclear complex containing the dimethylaminopropanolate (dmap) ligand, [Cu(dmap)(OAc)(H₂O)]₂·H₂O, which features two copper centers bridged by other ligands. The self-assembly process can lead to even more complex architectures, including tetranuclear, heptanuclear, and decanuclear clusters, depending on the reaction conditions and the specific ligands involved. These structures are often built from basic dimeric units linked together.
Non-covalent interactions are crucial in assembling individual complex units into larger supramolecular architectures. Hydrogen bonding is a dominant force, particularly when coordinated or uncoordinated hydroxy groups or water molecules are present. These interactions can link monomeric or dimeric units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
In broader studies of copper(II) supramolecules, other non-covalent forces such as π-π stacking (both offset face-to-face and edge-to-face) and even weaker C-H···O interactions play a significant role in dictating the final solid-state architecture. The interplay of these weak and strong interactions governs the packing of the molecules in the crystal lattice.
Interaction with Solvent Systems and Solvate Formation
Bis(dimethylamino-2-propoxy)copper(II) is reported to be soluble in organic solvents. The interaction with solvent molecules can be significant and may lead to the formation of solvates. In copper chemistry, it is common for solvent molecules, particularly coordinating solvents like water or methanol, to occupy open coordination sites on the metal center, forming aqua or methanol solvates.
The coordination environment of copper(II) complexes can be sensitive to the solvent polarity. In some related systems, this manifests as solvatochromism, where the color of the complex's solution changes with the solvent. This phenomenon arises from the solvent's influence on the d-d electronic transitions of the copper(II) ion, indicating a direct interaction between the solvent and the coordination sphere of the complex. Studies on related copper(II) amino acid complexes in solution have also shown that the dynamics of water molecules in the first and second coordination spheres are influenced by the properties of the primary ligands.
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| Bis(dimethylamino-2-propoxy)copper(II) | C₁₀H₂₄CuN₂O₂ / Cu(dmap)₂ |
| Copper(II) methoxide | Cu(OCH₃)₂ |
| 1-Dimethylamino-2-propanol | C₅H₁₃NO / dmapH |
| Methanol | CH₃OH |
| Copper(I) oxide | Cu₂O |
| [Cu(dmap)(OAc)(H₂O)]₂·H₂O | C₁₄H₃₄Cu₂N₂O₈ |
| 2,2'-bipyridine | bpy |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA |
| Tris(2-pyridylmethyl)amine | TPMA |
Applications in Materials Science and Catalysis
Catalytic Applications of Bis(dimethylamino-2-propoxy)copper(II)
The compound serves as an efficient and selective catalyst in a variety of organic reactions, including oxidation, cross-coupling, and asymmetric synthesis. samaterials.com Its effectiveness is often attributed to the nature of its dimethylamino-2-propoxy ligands. ereztech.com
Bis(dimethylamino-2-propoxy)copper(II) is utilized as a catalyst for various oxidation reactions. samaterials.com It has been shown to promote transformations such as the oxidation of alcohols, the epoxidation of olefins, and the activation of C-H bonds, often with high efficiency and selectivity. samaterials.com
In the field of polymer chemistry, this copper complex functions as a catalyst in polymerization reactions. ereztech.com A key feature of its performance is that the dimethylamino-2-propoxy ligands enable precise control over the growth of polymer chains. This level of control is a notable advantage compared to catalysts with less labile complexes, such as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II).
The compound is an effective catalyst for various cross-coupling reactions, which are fundamental processes for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. samaterials.comereztech.com Research has indicated that in the context of Suzuki-Miyaura reactions, Bis(dimethylamino-2-propoxy)copper(II) can achieve higher yields than other catalysts like Copper(II) hexafluoroacetylacetonate. This enhanced performance is attributed to its greater ligand lability, which facilitates the necessary coordination of the substrate to the copper center.
Bis(dimethylamino-2-propoxy)copper(II) plays a significant role in the field of asymmetric synthesis. samaterials.com It is employed as a catalyst to produce chiral organic molecules, yielding products with high stereoselectivity and in excellent yields. samaterials.com These applications are particularly relevant in areas such as pharmaceutical synthesis. samaterials.com
Due to its effectiveness in a range of reactions, Bis(dimethylamino-2-propoxy)copper(II) is frequently used as a tool in metal-organic chemistry to investigate reaction mechanisms and develop new principles for catalyst design. samaterials.com A key mechanistic feature contributing to its catalytic activity is the lability of its ligands, which promotes substrate coordination. This property allows it to outperform complexes with more stable intermediates.
Precursor Chemistry for Copper-Containing Material Deposition
Beyond its catalytic roles in solution, Bis(dimethylamino-2-propoxy)copper(II) is a valuable precursor material for the fabrication of copper-containing thin films through atomic layer deposition (ALD) and chemical vapor deposition (CVD). ereztech.com Its high thermal stability and suitable volatility make it well-suited for these techniques, which are critical in the electronics industry.
The compound is used to deposit a range of materials, including pure copper (Cu), copper(I) oxide (Cu₂O), and copper(II) sulfide (B99878) (Cu₂S) films. rsc.org In ALD processes, the precursor undergoes chemisorption onto a substrate surface, followed by a reaction with a co-reactant that reduces the complex to form the desired film under controlled conditions. The dimethylamino-2-propoxy ligands help stabilize the copper center and facilitate this deposition.
Detailed studies have demonstrated its use in ALD for creating specific copper oxide films. For instance, using water (H₂O) as the co-reactant allows for the growth of copper(I) oxide films, while using ozone (O₃) produces copper(II) oxide (CuO) films. researchgate.net
Interactive Table: ALD Parameters for Copper Oxide Film Deposition
The following table summarizes reported experimental conditions for the atomic layer deposition of copper oxide films using Bis(dimethylamino-2-propoxy)copper(II) as the precursor.
| Target Film | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
| Cu₂O | Water (H₂O) | 110 - 175 | 0.12 ± 0.02 |
| CuO | Ozone (O₃) | Not specified in results | 0.19 |
Data sourced from reference researchgate.net.
Interactive Table: Reducing Agents for Copper Metal Deposition
For the deposition of pure copper metal films via ALD, various reducing agents can be paired with the Bis(dimethylamino-2-propoxy)copper(II) precursor.
| Reducing Agent |
| Diethyl zinc |
| Formic acid/hydrazine |
| Borane dimethylamine (B145610) |
Data sourced from reference .
Chemical Vapor Deposition (CVD) of Copper and Copper Oxide Films
Bis(dimethylamino-2-propoxy)copper(II) serves as an effective precursor for the CVD of both metallic copper and copper oxide films. ereztech.comcalpaclab.com The process involves the thermal decomposition of the precursor onto a heated substrate, leading to the formation of a solid film. The compound's utility in CVD is supported by its favorable thermal characteristics, including a defined sublimation temperature and a decomposition range that allows for controlled film growth. chemicalbook.com
The successful deposition of films via CVD using Bis(dimethylamino-2-propoxy)copper(II) is highly dependent on the precise control of several process parameters. The precursor itself has a sublimation temperature of 90°C at 0.05 Torr and a decomposition temperature between 185-188°C, which are critical baseline values for establishing the process window. chemicalbook.com
Key deposition parameters include:
Source Temperature: The precursor is typically heated to ensure sufficient vapor pressure for transport to the substrate. A source temperature of 100°C has been noted as effective for generating vapor. rsc.org
Substrate Temperature: The temperature of the substrate is a determining factor in the decomposition of the precursor and the resulting film's properties. Studies on related copper(II) oligomeric complexes show that thermal decomposition to deposit pure copper metal occurs in a temperature range of 300–460°C. researchgate.net
Carrier Gas: An inert carrier gas, such as argon or nitrogen, is used to transport the vaporized precursor into the deposition chamber. The flow rate of this gas can influence the precursor concentration at the substrate surface and thus affect the film growth rate.
Co-reactants: While many CVD processes with this precursor rely on thermal decomposition, the introduction of co-reactants can be used to modify the film composition, for instance, to selectively deposit copper oxides instead of metallic copper.
Table 1: CVD Process Parameters for Copper Deposition using Bis(dimethylamino-2-propoxy)copper(II) and Related Complexes
| Parameter | Value/Range | Significance | Source(s) |
| Precursor Sublimation | 90°C @ 0.05 Torr | Defines the temperature for vaporizing the precursor for transport. | chemicalbook.com |
| Precursor Decomposition | 185–188°C | Indicates the onset of thermal breakdown of the precursor. | chemicalbook.com |
| Substrate Temperature | 300–460°C | The range for depositing pure metallic copper films from related complexes. researchgate.net | researchgate.net |
| Film Purity | Low carbon contamination (<2 at. %) | Demonstrates clean ligand decomposition, leading to high-purity films. | |
| Crystallite Grain Size | 75.4–340 nm | Indicates the formation of crystalline copper films. researchgate.net | researchgate.net |
A significant advantage of using Bis(dimethylamino-2-propoxy)copper(II) as a CVD precursor is the ability to produce high-purity films. Research indicates that copper films deposited from this precursor exhibit low carbon contamination, measured at less than 2 atomic percent, which is attributed to the clean decomposition of its dimethylamino-2-propoxy ligands.
The microstructure of the deposited films is typically crystalline. Experiments with structurally similar copper complexes have yielded thin films composed of copper crystallites with grain sizes ranging from 75.4 nm to 340 nm. researchgate.net Control over the film's crystallinity and microstructure can be achieved by fine-tuning the deposition temperature and other CVD parameters, which influences the nucleation and growth kinetics on the substrate surface.
Atomic Layer Deposition (ALD) Applications for Thin Film Growth
Bis(dimethylamino-2-propoxy)copper(II) is an important precursor for ALD, a technique that allows for the growth of ultrathin films with atomic-level precision. ereztech.com This method is particularly valuable for creating conformal coatings on complex, three-dimensional structures, a common requirement in modern microelectronics. americanelements.com
The ALD process relies on sequential, self-limiting surface reactions. For Bis(dimethylamino-2-propoxy)copper(II), this behavior has been confirmed in processes using various co-reactants. researchgate.netnih.gov The growth mechanism involves pulsing the copper precursor into the reactor, where it chemisorbs onto the substrate surface. A subsequent purge step removes any non-adsorbed precursor molecules. Next, a co-reactant is pulsed in, which reacts with the surface-bound precursor layer to form the desired material. This cycle is repeated to build the film layer by layer.
Evidence of self-limiting growth includes the observation of a saturated growth rate, where increasing the precursor or co-reactant pulse time beyond a certain point does not increase the film thickness per cycle. For example, when using water as a co-reactant at temperatures between 110 and 175°C, a stable growth rate of 0.12 ± 0.02 Å per cycle was achieved. researchgate.netrsc.orgnih.gov
The choice of co-reactant in the ALD process is critical as it dictates the composition and properties of the final film.
Diethylzinc (B1219324) (Et₂Zn): The use of diethylzinc as a co-reactant facilitates the deposition of pure, metallic copper films at very low temperatures ranging from 100-120°C. nih.gov The process involves a ligand exchange reaction between the surface-adsorbed copper precursor and Et₂Zn, resulting in a uniform and conformal copper metal thin film. nih.gov
Water (H₂O): Water vapor is a common co-reactant used with Bis(dimethylamino-2-propoxy)copper(II) to produce copper(I) oxide (Cu₂O) films. researchgate.netresearchgate.netrsc.org This ALD process is effective within a temperature window of 110 to 175°C. researchgate.netnih.gov The growth rate is dependent on the water dosage, with rates reported between 0.045 Å/cycle and 0.12 Å/cycle. researchgate.netresearchgate.net
Other Co-reactants: Strong oxidizing agents like ozone (O₃) are also employed to produce copper(II) oxide (CuO) films. researchgate.net The use of different co-reactants provides a versatile toolkit for selectively synthesizing different copper-based materials.
The chemical nature of the co-reactant directly controls whether the final product is metallic copper or one of its oxides.
Metallic Copper (Cu): Deposition of pure metallic copper is achieved by using a strong reducing agent. Diethylzinc has been shown to be effective for this purpose, enabling the formation of copper films at temperatures as low as 100°C. nih.gov
Copper(I) Oxide (Cu₂O): When using water (H₂O) as the co-reactant, the Cu(II) precursor is reduced in-situ to form Cu₂O films. researchgate.netresearchgate.net This process typically occurs at temperatures between 110 and 175°C. rsc.orgnih.gov
Copper(II) Oxide (CuO): To retain the copper in its +2 oxidation state, a strong oxidizing agent is required. Using ozone (O₃) as the co-reactant results in the formation of polycrystalline copper(II) oxide films. researchgate.net
This selective formation capability makes Bis(dimethylamino-2-propoxy)copper(II) a highly adaptable precursor for a range of electronic and catalytic applications.
Table 2: Summary of ALD Processes Using Bis(dimethylamino-2-propoxy)copper(II)
| Co-reactant | Deposition Temperature (°C) | Resulting Film | Growth Rate (Å/cycle) | Source(s) |
| Diethylzinc (Et₂Zn) | 100–120 | Metallic Copper (Cu) | Not specified | nih.gov |
| Water (H₂O) | 110–175 | Copper(I) Oxide (Cu₂O) | 0.12 ± 0.02 | researchgate.netrsc.orgnih.gov |
| Water (H₂O) | Not specified | Copper(I) Oxide (Cu₂O) | 0.045 | researchgate.net |
| Ozone (O₃) | 80–140 | Copper(II) Oxide (CuO) | 0.19 - 0.3 | researchgate.net |
Solution-Phase Precursors for Nanomaterial Synthesis
Bis(dimethylamino-2-propoxy)copper(II) is primarily recognized as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD), where it is used to create thin films of copper or copper oxides. chemicalbook.com However, its utility as a solution-phase precursor for the synthesis of nanomaterials is an emerging area of interest. The solubility of this copper(II) alkoxide in certain organic solvents suggests its potential for use in wet-chemical synthesis routes. samaterials.com
Solution-based methods, such as precipitation, hydrothermal synthesis, and sol-gel processes, are widely employed for the large-scale production of copper oxide (CuO and Cu₂O) nanoparticles. nih.gov These methods typically involve the use of common copper salts like copper acetate (B1210297) or copper nitrate (B79036) as precursors. samipubco.com For instance, CuO nanoparticles can be synthesized via an aqueous precipitation method using copper acetate and a stabilizing agent like sodium hydroxide. nih.gov Another common approach is the thermal decomposition of a copper precursor in a high-boiling point solvent with a capping agent to control particle size and morphology.
While specific research on the use of Bis(dimethylamino-2-propoxy)copper(II) in these solution-phase methods is not extensively documented, its chemical nature as a copper(II) complex with amino-alkoxide ligands suggests its suitability. The thermal decomposition of this complex in a solution could lead to the formation of copper oxide nanoparticles. The process would likely involve the breakdown of the ligands and the subsequent oxidation of the copper center. The inherent stability of the compound, with a decomposition temperature reported between 185-188°C, would influence the required reaction conditions in a solution-based synthesis. chemicalbook.com
The table below summarizes common solution-phase methods for synthesizing copper oxide nanoparticles, which could potentially be adapted for use with Bis(dimethylamino-2-propoxy)copper(II).
| Synthesis Method | Typical Precursor(s) | Solvent(s) | Typical Resulting Nanomaterial | Reference(s) |
| Aqueous Precipitation | Copper Acetate, Sodium Hydroxide | Water | CuO Nanoparticles | nih.gov |
| Solution Combustion | Copper(II) Nitrate, Urea/Citric Acid | Water | CuO Nanoparticles | samipubco.com |
| Hydrothermal | Copper Nitrate, Sodium Hydroxide | Water | CuO Nanoparticles | nih.gov |
| Solution Plasma | Copper wire (as electrode) | K₂CO₃ solution | CuO Nanoflowers | researchgate.net |
Advanced Magnetic Materials Derived from Bis(dimethylamino-2-propoxy)copper(II)
The magnetic properties of materials derived from Bis(dimethylamino-2-propoxy)copper(II) are intrinsically linked to the electronic structure and the spatial arrangement of the copper(II) ions. The Cu(II) ion has a d⁹ electronic configuration, which results in one unpaired electron and a spin of S = 1/2, making its complexes paramagnetic. srce.hr When multiple Cu(II) centers are in close proximity within a material, magnetic exchange interactions can occur, leading to either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment) behavior. srce.hr
The structure of the precursor, Bis(dimethylamino-2-propoxy)copper(II), likely involves dimeric or polymeric units where the copper centers are bridged by the oxygen atoms of the propoxy groups. This is a common structural motif in copper(II) alkoxide complexes. rsc.org The nature and strength of the magnetic coupling in such systems are highly dependent on the geometric parameters of the Cu-O-Cu bridge.
Key structural factors that influence the magnetic properties of dinuclear copper(II) complexes include:
Cu-O-Cu bridging angle: This is one of the most critical parameters. In general, for hydroxido- and alkoxido-bridged Cu(II) dimers, a larger bridging angle tends to favor stronger antiferromagnetic coupling.
Cu-O bond distance: Shorter bond lengths can lead to better orbital overlap and stronger magnetic exchange. acs.org
Coordination geometry around the copper ion: The geometry (e.g., square planar, square pyramidal, trigonal bipyramidal) affects the orientation of the magnetic d-orbital and thus the overlap with the bridging ligand orbitals. rsc.orgnih.gov
Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to correlate these structural parameters with the magnetic coupling constant (J). mdpi.com For instance, in many doubly-bridged phenoxido copper(II) complexes, antiferromagnetic coupling is observed. nih.gov While direct experimental data on the magnetic properties of materials synthesized from Bis(dimethylamino-2-propoxy)copper(II) is scarce, the principles established for analogous copper(II) alkoxide systems provide a strong framework for predicting their magnetic behavior. Materials synthesized from this precursor, if they retain some of the dimeric or polymeric structure, would likely exhibit interesting magnetic phenomena governed by these magneto-structural correlations.
The table below outlines the relationship between structural parameters and magnetic behavior in related copper(II) complexes.
| Complex Type | Key Structural Feature | Magnetic Behavior | Reference(s) |
| Hydroxido-bridged Cu(II) dimers | Cu-O-Cu bridging angle | Antiferromagnetic coupling strength correlates with angle | mdpi.com |
| Alkoxido-bridged Cu(II) dimers | Cu-O-Cu bridging angle, Cu-O distance | Antiferromagnetic or ferromagnetic coupling dependent on geometry | rsc.org |
| Phenoxido-bridged Cu(II) dimers | Cu-O-Cu bridging angle, Cu-Cu distance | Generally moderate to strong antiferromagnetic coupling | nih.gov |
| Binuclear Copper(II) Clusters | Superexchange interaction through bridging ligands | Antiferromagnetic coupling | capes.gov.br |
Chemical Sensor Applications (e.g., gas sensors)
Copper(II) oxide (CuO) is a p-type semiconductor that has been extensively studied for its application in chemical gas sensors. nih.govmdpi.com The sensing mechanism of CuO-based sensors relies on the change in electrical resistance upon exposure to a target gas. mdpi.com When a p-type semiconductor like CuO is exposed to an oxidizing gas (e.g., NO₂), the gas molecules can adsorb on the surface and withdraw electrons, which increases the concentration of holes (the majority charge carriers), leading to a decrease in resistance. Conversely, exposure to a reducing gas (e.g., H₂S, CO, NH₃) can lead to a reaction with surface-adsorbed oxygen species, which releases electrons that recombine with holes, thereby increasing the sensor's resistance. nih.govmdpi.com
Bis(dimethylamino-2-propoxy)copper(II) is a known precursor for depositing thin films of copper oxides (both CuO and Cu₂O) via CVD and ALD. chemicalbook.com These deposition techniques allow for the creation of uniform and crystalline films over large areas, which is advantageous for the fabrication of sensor devices. researchgate.net Therefore, Bis(dimethylamino-2-propoxy)copper(II) is an important compound for creating the active material in copper oxide-based gas sensors.
The performance of these sensors, including their sensitivity, selectivity, and response/recovery times, is highly dependent on the morphology and microstructure of the copper oxide film, such as its grain size, porosity, and surface area. mdpi.com Nanostructured materials, like nanotubes, nanorods, and nanocubes, are often preferred as they offer a high surface-to-volume ratio, which enhances gas-surface interactions. mdpi.com
The following table presents a summary of the performance of various copper oxide-based gas sensors for the detection of different gases. While the precursors used in these specific examples may vary, they illustrate the potential sensing applications of the copper oxide materials that can be synthesized from Bis(dimethylamino-2-propoxy)copper(II).
| Target Gas | Sensor Material Morphology | Operating Temperature (°C) | Detection Limit | Response/Recovery Time (s) | Reference(s) |
| NO₂ | CuO Nanocubes | 150 | 1 ppm | - | mdpi.com |
| H₂S | CuO Nanoparticles | 40 | 0.2 ppm | 122-297 / 54 | nih.gov |
| H₂S | CuO/WO₃ Composite | 40 | 0.2 ppm | - | nih.gov |
| CO | CuO Nanotubes | 175 | 50 ppm | 11 / 18 | mdpi.com |
| Acetone | CuO Thin Film | 300 | 16 ppm | 160 / 360 | mdpi.com |
| NH₃ | Cu₂O Thin Film (CVD) | 200 | 300 ppb | 90 / 300 | researchgate.net |
Future Research Directions and Potential Innovations
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The conventional synthesis of Bis(dimethylamino-2-propoxy)copper(II) often involves ligand substitution reactions with copper precursors and dimethylamino-2-propanol. However, future research is increasingly focused on developing more sustainable and efficient synthetic methods.
Green chemistry principles are at the forefront of this exploration. Researchers are investigating the use of non-toxic solvents, or even solvent-free reaction conditions, to minimize environmental impact. mdpi.com The goal is to create pathways that are not only eco-friendly but also more economical and scalable for industrial applications. researchgate.netmdpi.com This includes exploring biotemplating methods and utilizing plant-based extracts as reducing and capping agents, which have shown promise in the synthesis of copper-based nanoparticles. researchgate.netresearchgate.netnih.gov The development of in-situ thermal (IST) approaches, which are solvent and additive-free, represents another promising direction for the large-scale, green synthesis of related metal-organic frameworks. mdpi.com
A key objective is to design synthetic routes that offer precise control over the purity and properties of the final product, which is crucial for its performance in high-tech applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). ereztech.comresearchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of Deposition/Reaction Processes
The utility of Bis(dimethylamino-2-propoxy)copper(II) as a precursor for thin films in the electronics industry necessitates a deep understanding of its deposition behavior. chemicalbook.comstrem.com Future research will heavily rely on advanced, in-situ characterization techniques to monitor the deposition and reaction processes in real-time.
Techniques such as in-situ X-ray diffraction (XRD), solid-state nuclear magnetic resonance (NMR), and transmission electron microscopy (TEM) are becoming essential for tracking the structural and morphological evolution of materials during synthesis and deposition. gatech.edu For ALD and CVD processes, in-situ monitoring using tools like quartz crystal microbalances (QCM) and ellipsometry provides critical data on growth rates and film thickness with sub-nanometer precision. rsc.orgresearchgate.net
Furthermore, surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and grazing incidence X-ray diffraction (GIXRD) are crucial for understanding the surface chemistry, including the initial nucleation and growth mechanism of copper films on different substrates. acs.orgacs.org The development of novel electrochemical impedance spectroscopy (EIS) methods also shows promise for online monitoring of the chemical state of deposition baths. researchgate.net These advanced analytical methods will provide unprecedented insights into the reaction kinetics and mechanisms, enabling finer control over the properties of the deposited materials. mit.edu
Development of Heterogeneous Catalytic Systems
While Bis(dimethylamino-2-propoxy)copper(II) is already recognized for its catalytic activity in various organic reactions, including cross-coupling and polymerization, future research aims to expand its application in heterogeneous catalysis. ereztech.comsamaterials.com The focus is on developing robust and recyclable catalytic systems.
One promising approach involves the deposition of copper nanoparticles derived from Bis(dimethylamino-2-propoxy)copper(II) onto solid supports. This creates a heterogeneous catalyst that combines the high activity of the copper complex with the practical advantages of easy separation and reuse. The properties of the support material can be tailored to enhance the catalytic performance and stability.
Researchers are exploring the use of this precursor to create highly dispersed copper sites on materials like zeolites or metal oxides. mdpi.com These supported catalysts could find applications in a wide range of industrial processes, from fine chemical synthesis to environmental remediation. The ability to tune the thermal properties of the precursor by modifying its ligands is a key area of investigation for optimizing its use in creating these catalytic systems. mpg.de
Integration into Advanced Functional Materials beyond Thin Films
The applications of Bis(dimethylamino-2-propoxy)copper(II) are poised to extend far beyond its current primary use in thin film deposition. Future research is exploring its integration into a diverse range of advanced functional materials.
There is growing interest in using this copper precursor for the synthesis of nanostructured materials, such as nanoparticles, nanowires, and nanocomposites. The controlled decomposition of Bis(dimethylamino-2-propoxy)copper(II) can be harnessed to produce copper-based nanomaterials with specific sizes and morphologies, which are crucial for applications in fields like nanoelectronics and nanomedicine.
Furthermore, this compound can serve as a doping agent to introduce copper atoms into the lattice of other materials, such as metal oxides. This doping can significantly alter the electronic, optical, and magnetic properties of the host material, opening up possibilities for new sensors, photocatalysts, and spintronic devices. The creation of copper-containing zeolitic imidazolate frameworks (ZIFs) for catalytic applications is one such example. mdpi.com
Theoretical Predictions for Novel Reactivity and Material Properties
Computational modeling and theoretical studies are becoming indispensable tools for accelerating the discovery and design of new materials and chemical processes involving Bis(dimethylamino-2-propoxy)copper(II). nih.gov
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the copper complex, providing insights into its decomposition pathways and its interactions with different substrates and reactants. researchgate.netfrontiersin.org These theoretical predictions can guide the rational design of new synthetic strategies and help to optimize reaction conditions for desired outcomes.
Molecular dynamics simulations can be used to model the ALD and CVD processes at the atomic level, offering a detailed understanding of the film growth dynamics. acs.org By predicting the properties of yet-to-be-synthesized materials, such as the catalytic activity of novel copper-based nanostructures or the electronic band structure of doped materials, theoretical studies can significantly reduce the experimental effort required for materials discovery. scirp.org This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of Bis(dimethylamino-2-propoxy)copper(II) in future technologies.
Q & A
Q. What are the standard synthetic protocols and characterization methods for Bis(dimethylamino-2-propoxy)copper(II)?
Bis(dimethylamino-2-propoxy)copper(II) is typically synthesized via ligand substitution reactions involving copper precursors and dimethylamino-2-propanol. Characterization relies on elemental analysis, X-ray crystallography for structural elucidation, and spectroscopic techniques (e.g., FTIR, UV-Vis) to confirm coordination geometry. Due to its air and moisture sensitivity, handling requires inert atmospheres (e.g., Schlenk lines) and storage under argon .
Q. How does the ligand structure influence the stability and reactivity of Bis(dimethylamino-2-propoxy)copper(II)?
The dimethylamino-2-propoxy ligand provides both steric bulk and electron-donating properties, stabilizing the copper(II) center against reduction. Comparative studies with analogous ligands (e.g., alkoxy or amino derivatives) show that the dimethylamino group enhances thermal stability, enabling applications in low-temperature atomic layer deposition (ALD) .
Q. What spectroscopic signatures distinguish Bis(dimethylamino-2-propoxy)copper(II) from other copper(II) complexes?
Key spectroscopic markers include a broad UV-Vis absorption band near 600–650 nm (d-d transitions) and FTIR peaks at ~1100 cm⁻¹ (C-O stretching) and ~2800 cm⁻¹ (N-CH₃ vibrations). X-ray photoelectron spectroscopy (XPS) confirms the +2 oxidation state via Cu 2p₃/₂ binding energies at ~935 eV .
Advanced Research Questions
Q. How can researchers resolve contradictions in decomposition pathways reported for Bis(dimethylamino-2-propoxy)copper(II) under ALD conditions?
Discrepancies in decomposition mechanisms (e.g., ligand fragmentation vs. redox processes) arise from differences in reducing agents (e.g., diethyl zinc, formic acid) and deposition temperatures. To address this, combine in situ mass spectrometry, thermogravimetric analysis (TGA), and density functional theory (DFT) calculations to map intermediate species and energetics .
Q. What experimental design considerations are critical for optimizing Bis(dimethylamino-2-propoxy)copper(II) in MLD/ALD processes?
Key variables include:
- Pulse duration : Ensures complete ligand exchange without premature decomposition.
- Substrate temperature : Balances precursor volatility and film crystallinity (e.g., 150–250°C for Cu films).
- Co-reactants : Hydrogen plasma or organic reducing agents (e.g., hydrazine) improve Cu⁰ deposition efficiency. Cross-validate using quartz crystal microbalance (QCM) and ellipsometry for real-time growth monitoring .
Q. How do trace impurities in Bis(dimethylamino-2-propoxy)copper(II) affect its performance in conductive thin films?
Impurities (e.g., unreacted ligands or Cu⁺ species) disrupt film conductivity by introducing grain boundaries or oxidation sites. Mitigate via rigorous purification (e.g., sublimation under vacuum) and validate purity using inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) .
Q. What strategies can reconcile conflicting spectroscopic data on ligand coordination modes in solution vs. solid state?
Solution-state dynamic behavior (e.g., ligand fluxionality) may differ from solid-state structures. Use variable-temperature NMR to probe ligand exchange kinetics and pair with EXAFS to compare coordination geometries across phases .
Q. How can mechanistic studies differentiate between inner-sphere and outer-sphere electron transfer in Bis(dimethylamino-2-propoxy)copper(II)-catalyzed reactions?
Employ electrochemical methods (cyclic voltammetry) to measure redox potentials and isotope-labeling experiments (e.g., deuterated solvents) to track proton-coupled electron transfer pathways. Compare with analogous Cu complexes lacking amino donors to isolate ligand effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing variability in ALD film thickness using Bis(dimethylamino-2-propoxy)copper(II)?
Apply multivariate regression to correlate process parameters (temperature, pulse time) with thickness uniformity. Use ANOVA to assess significance and control for batch-to-batch precursor variability .
Q. How should researchers design comparative studies to evaluate Bis(dimethylamino-2-propoxy)copper(II) against other Cu precursors?
Structure experiments around:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
